molecular formula C8H8N2 B112721 1H-indol-7-amine CAS No. 5192-04-1

1H-indol-7-amine

Cat. No.: B112721
CAS No.: 5192-04-1
M. Wt: 132.16 g/mol
InChI Key: WTFWZOSMUGZKNZ-UHFFFAOYSA-N
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Description

1H-Indol-7-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry

Mechanism of Action

Target of Action

1H-indol-7-amine, also known as 7-Aminoindole, is a compound that has been used in the construction of new anion receptors . These receptors have a strong affinity towards anions, especially dihydrogen phosphate , which play crucial roles in various biological processes such as energy metabolism and signal transduction.

Mode of Action

It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that 7-Aminoindole may interact with its targets in a similar manner. This interaction could lead to changes in the activity of the target proteins, thereby affecting cellular functions.

Biochemical Pathways

Indole derivatives, including 7-Aminoindole, are known to be involved in a variety of biological activities . They are part of the synthesis of many bioactive compounds and drugs, playing a main role in cell biology . Indole is an important heterocyclic system that provides the skeleton to many natural products and drugs . It is produced from tryptophan by tryptophanase in many bacterial species .

Pharmacokinetics

It is known that the properties of indole derivatives can vary widely depending on their specific chemical structures .

Result of Action

The molecular and cellular effects of 7-Aminoindole’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Analysis

Biochemical Properties

1H-indol-7-amine interacts with various enzymes, proteins, and other biomolecules. It is a key component in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These indole derivatives have shown various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

Cellular Effects

This compound influences cell function in several ways. It has been found to have a significant role in cell biology, particularly in the treatment of cancer cells and microbes . It also impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the construction of indoles as a moiety in selected alkaloids .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Some studies have reported significant protection at certain doses compared to standard drugs

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . It interacts with various enzymes and cofactors and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indol-7-amine can be synthesized through several methods. One common approach involves the reduction of 7-nitroindole using a suitable reducing agent such as iron powder in acetic acid. Another method includes the cyclization of ortho-nitroanilines with ethyl glyoxalate under acidic conditions, followed by reduction.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Indol-7-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding indole-7-quinones.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Iron powder in acetic acid or catalytic hydrogenation.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products:

    Oxidation: Indole-7-quinones.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1H-Indol-7-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in biological processes and as a potential bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    1H-Indole-3-amine: Another indole derivative with similar biological activities.

    1H-Indole-5-amine: Known for its role in medicinal chemistry.

    1H-Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals.

Uniqueness: 1H-Indol-7-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its position-specific reactivity and potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFWZOSMUGZKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276110
Record name 7-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5192-04-1
Record name 7-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Aminoindole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Charge a 3-gal autoclave with 7-nitroindole (250 g, 1.542 moles), 2B-3 ethyl alcohol (5.0 L), and 10% Pd/C (50.0 g). Stir at 50 psi H2 for 2 h at <27° C. When the reaction is deemed complete, filter the reactor contents through Celite followed by concentration of the filtrate to dryness to yield 197.0 g (96.7%) of the title compound as purple solid. 1H-NMR(CD3OD, 300 MHz), δ 7.16 (d, 1H), 7.00 (dd, 1H), 6.81 (t, 1H), 6.50 (dd, 1H), 6.37 (d, 1H).
Quantity
250 g
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reactant
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[Compound]
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2B-3 ethyl alcohol
Quantity
5 L
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reactant
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Quantity
50 g
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catalyst
Reaction Step One
Yield
96.7%

Synthesis routes and methods II

Procedure details

Dissolve 7-nitroindole in ethanol and add ammonium formate (10 equivalents) and a catalytic amount of 10% palladium on carbon. Heat the mixture to reflux for 1 hr before cooling, filter through celite, and evaporate to provide the product as a purple solid (99%).
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Yield
99%

Synthesis routes and methods III

Procedure details

To a slurry of 1.96 g. of 4-chloro-7-nitroindole in 100 ml. of methanol containing 400 mg. of sodium hydroxide in a 500-ml. Parr bottle was added 196 mg. of 10% palladium on charcoal. The suspension was shaken for 21/2 hours under an initial hydrogen pressure of 3 atmospheres (absorption ceased after 11/2 hours). The catalyst was removed by filtration and the pale yellow solution was evaporated on a rotary evaporator under reduced pressure. The residue was partitioned between 75 ml. of toluene and 35 ml. of water, and the toluene layer washed with 35 ml. of water. The water phases were then extracted with three 75 ml. portions of chloroform. The toluene and chloroform extracts were evaporated to give 950 mg. and 420 mg. respectively, of greyish crystals. On sublimation on the steambath at 0.08 mm., 567 mg. (43%) of 7-aminoindole having a melting point of 98°-99° was obtained.
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400 mg
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Yield
43%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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